molecular formula C23H18IN3O2S2 B15011691 N-benzyl-2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B15011691
M. Wt: 559.4 g/mol
InChI Key: FTKPJACGJMAELE-UHFFFAOYSA-N
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Description

N-BENZYL-2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a benzothiazole moiety, and an iodophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the iodophenyl group through electrophilic substitution. The final step involves the formation of the amide bond, linking the benzyl group to the benzothiazole moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and iodophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like iodine. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-BENZYL-2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-2-({6-[(E)-[(2-HYDROXY-5-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
  • N-BENZYL-2-({6-[(E)-[(2-HYDROXY-5-BROMOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE

Uniqueness

N-BENZYL-2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C23H18IN3O2S2

Molecular Weight

559.4 g/mol

IUPAC Name

N-benzyl-2-[[6-[(2-hydroxy-5-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H18IN3O2S2/c24-17-6-9-20(28)16(10-17)13-25-18-7-8-19-21(11-18)31-23(27-19)30-14-22(29)26-12-15-4-2-1-3-5-15/h1-11,13,28H,12,14H2,(H,26,29)

InChI Key

FTKPJACGJMAELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O

Origin of Product

United States

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